4-cyclopropyl-3-formylbenzoic acid

Overview

Description

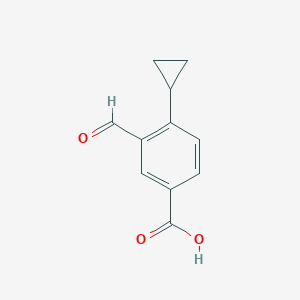

4-Cyclopropyl-3-formylbenzoic acid is an organic compound characterized by a cyclopropyl group attached to the benzene ring at the 4-position and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-3-formylbenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzaldehyde derivative followed by formylation. For instance, the reaction of 4-cyclopropylbenzaldehyde with a formylating agent such as formic acid or formic anhydride under acidic conditions can yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 4-Cyclopropyl-3-carboxybenzoic acid.

Reduction: 4-Cyclopropyl-3-hydroxybenzoic acid.

Substitution: 4-Cyclopropyl-3-nitrobenzoic acid or 4-cyclopropyl-3-bromobenzoic acid.

Scientific Research Applications

4-Cyclopropyl-3-formylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-formylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the cyclopropyl group can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

4-Formylbenzoic Acid: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.

3-Formylbenzoic Acid: Has the formyl group at a different position, which can affect its reactivity and binding properties.

4-Cyclopropylbenzoic Acid: Lacks the formyl group, reducing its ability to participate in certain chemical reactions.

Uniqueness: 4-Cyclopropyl-3-formylbenzoic acid is unique due to the presence of both the cyclopropyl and formyl groups, which confer distinct steric and electronic properties. These features can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications .

Biological Activity

4-Cyclopropyl-3-formylbenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group at the 4-position and a formyl group at the 3-position of a benzoic acid backbone. Its molecular formula is , and its structure contributes to its unique reactivity and biological interactions.

Synthesis

The compound can be synthesized through several methods, including cyclopropanation of benzaldehyde derivatives followed by formylation. For instance, reacting 4-cyclopropylbenzaldehyde with formic acid under acidic conditions yields the desired product.

Common Synthetic Routes:

- Cyclopropanation : Using suitable benzaldehyde derivatives.

- Formylation : Employing formic acid or anhydride under acidic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro studies reveal that it can induce apoptosis in cancer cell lines, potentially through the inhibition of specific enzymes involved in cell proliferation. The formyl group may play a crucial role in forming covalent bonds with nucleophilic sites on proteins, altering their function and leading to cancer cell death.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways related to cancer cell growth.

- Receptor Interaction : The compound can interact with cellular receptors, modulating signaling pathways that control cell survival and apoptosis.

- Covalent Bond Formation : The formyl group can engage in covalent interactions with proteins, affecting their activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Potential :

-

Mechanistic Insights :

- A detailed mechanistic study revealed that the compound interacts with the active site of specific serine proteases, inhibiting their function and resulting in reduced tumor growth in animal models .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Presence of both cyclopropyl and formyl groups |

| 4-Formylbenzoic Acid | Moderate | Low | Lacks cyclopropyl group |

| 3-Formylbenzoic Acid | Low | Moderate | Different position of formyl group |

| 4-Cyclopropylbenzoic Acid | Low | None | Absence of formyl group |

Properties

IUPAC Name |

4-cyclopropyl-3-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-6-9-5-8(11(13)14)3-4-10(9)7-1-2-7/h3-7H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYLBFQIZGZEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.